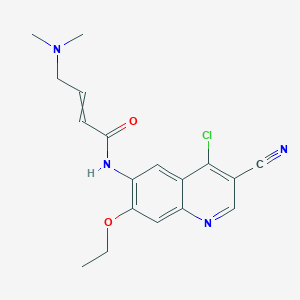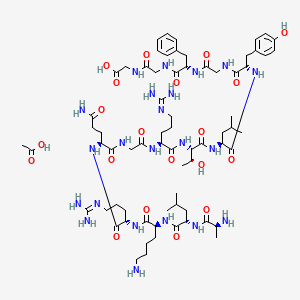![molecular formula C15H19N3O3 B14770238 1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14770238.png)
1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione is a chemical compound that belongs to the class of hexahydropyrimidines. These compounds are known for their diverse biological activities, including antitumor, cytotoxic, antibacterial, antiviral, and nootropic properties . The structure of this compound includes a hexahydropyrimidine core with a piperidyloxyphenyl substituent, which contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione can be achieved through a multi-step process involving the condensation of ethyl benzoylacetate with formaldehyde and primary amines in boiling pyridine or methanol . The reaction conditions typically involve heating the reactants at a specific ratio in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis methods to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antitumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA repair, leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1-[4-(4-hydroxybut-1-ynyl)phenyl]hexahydropyrimidine-2,4-dione: Another hexahydropyrimidine derivative with similar chemical properties.
Uniqueness: 1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione is unique due to its specific substituents, which contribute to its distinct chemical and biological properties. The presence of the piperidyloxyphenyl group enhances its potential as a therapeutic agent and differentiates it from other similar compounds.
Propiedades
Fórmula molecular |
C15H19N3O3 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
1-(4-piperidin-4-yloxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H19N3O3/c19-14-7-10-18(15(20)17-14)11-1-3-12(4-2-11)21-13-5-8-16-9-6-13/h1-4,13,16H,5-10H2,(H,17,19,20) |
Clave InChI |
OIGNKSSHSXWKHD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=CC=C(C=C2)N3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14770164.png)

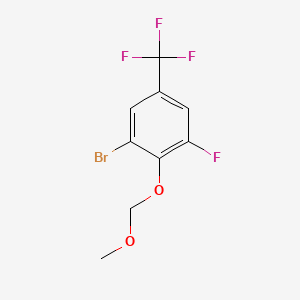
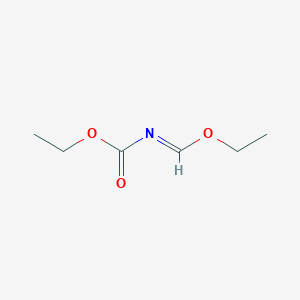
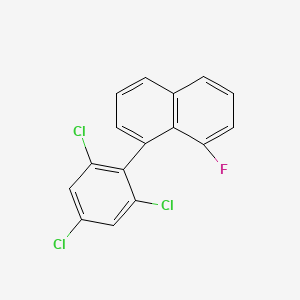
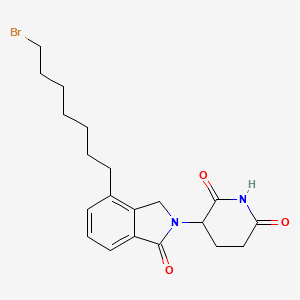
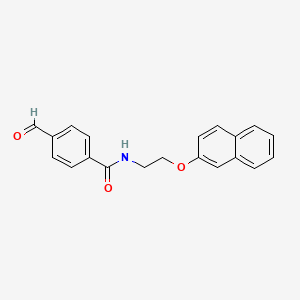
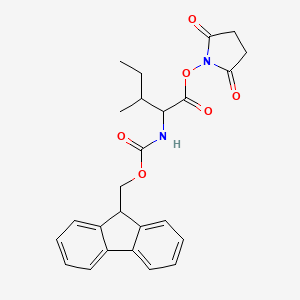
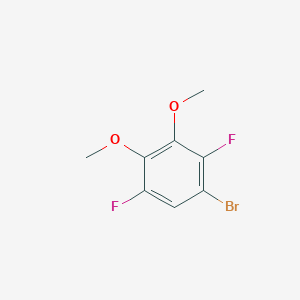
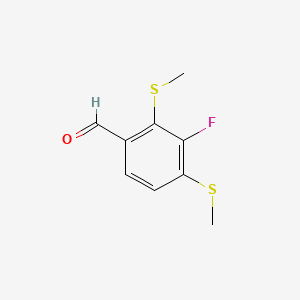
![(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-dichloro-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate](/img/structure/B14770217.png)

